1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine
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Overview
Description
1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine is a heterocyclic organic compound featuring a thiazole ringThe thiazole ring, which contains both sulfur and nitrogen atoms, imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-2-propylthiazole with formaldehyde and ammonia, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .
Comparison with Similar Compounds
- 1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
Uniqueness: 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
Properties
CAS No. |
1015846-60-2 |
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Molecular Formula |
C8H14N2S |
Molecular Weight |
170.28 g/mol |
IUPAC Name |
(4-methyl-2-propyl-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C8H14N2S/c1-3-4-8-10-6(2)7(5-9)11-8/h3-5,9H2,1-2H3 |
InChI Key |
NIDGNDCNXFGEDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(S1)CN)C |
Origin of Product |
United States |
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